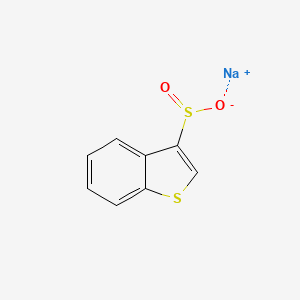
Sodium 1-benzothiophene-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1-benzothiophene-3-sulfinate is an organosulfur compound with the molecular formula C8H7NaO2S2. It is a sodium salt derivative of benzothiophene, a heterocyclic compound containing both sulfur and benzene rings. This compound is notable for its applications in organic synthesis and its potential in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium 1-benzothiophene-3-sulfinate can be synthesized through the sulfonylation of benzothiophene derivatives. One common method involves the reaction of benzothiophene with sodium sulfinate under electrochemical conditions. This process is catalyst-free and does not require external oxidants or metals, making it a sustainable and efficient approach .
Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves the reduction of sulfonyl chlorides or the oxidation of thiols. These methods have been optimized for large-scale production, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 1-benzothiophene-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
Sodium 1-benzothiophene-3-sulfinate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organosulfur compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent materials
Mecanismo De Acción
The mechanism of action of sodium 1-benzothiophene-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. This group can undergo oxidation, reduction, and substitution reactions, allowing the compound to interact with different molecular targets and pathways. The specific pathways depend on the nature of the reaction and the reagents used .
Comparación Con Compuestos Similares
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 1-benzothiophene-3-sulfinate is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in certain synthetic applications compared to simpler sulfinates like sodium benzenesulfinate .
Propiedades
Fórmula molecular |
C8H5NaO2S2 |
|---|---|
Peso molecular |
220.2 g/mol |
Nombre IUPAC |
sodium;1-benzothiophene-3-sulfinate |
InChI |
InChI=1S/C8H6O2S2.Na/c9-12(10)8-5-11-7-4-2-1-3-6(7)8;/h1-5H,(H,9,10);/q;+1/p-1 |
Clave InChI |
AVGMTWRVWJDWCA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=CS2)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


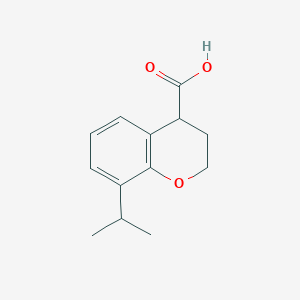
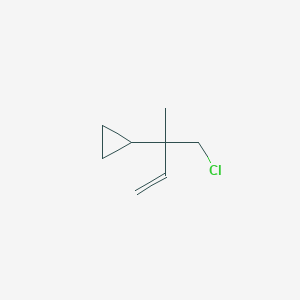
![2-Bromo-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13195386.png)
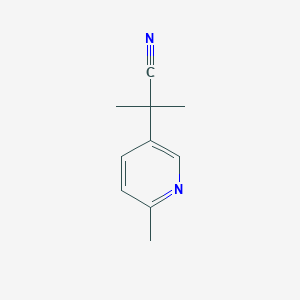
![2-(1-Aminopropan-2-yl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195390.png)
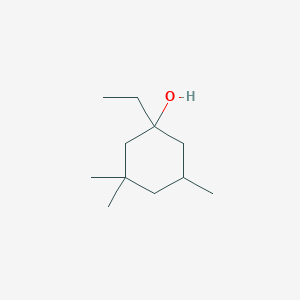
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclohexan-1-ol](/img/structure/B13195395.png)

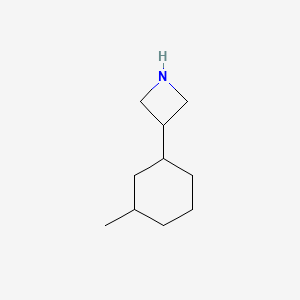
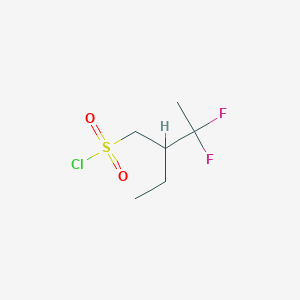

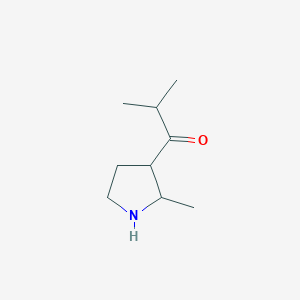
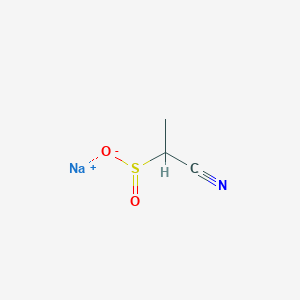
![3-[(4-Tert-butylbenzyl)amino]propanoic acid](/img/structure/B13195439.png)
